molecular formula C27H27FN2O4 B2865609 2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-74-3

2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2865609
M. Wt: 462.521
InChI Key: DGKQNXXNUMEKCY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s precise molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Photophysical Properties

  • Luminescent Properties and Photo-induced Electron Transfer : Compounds similar to 2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their luminescent properties, particularly focusing on fluorescence spectra data and charge separation energy (Gan, Chen, Chang, & Tian, 2003).

Fluorophores and UV Absorption

  • Yellow-Green Emitting Fluorophores : New benzo[de]isoquinoline-1,3-dione yellow-green emitting fluorophores, related to the queried compound, have been synthesized and studied for their photophysical properties in solution, with a focus on photostability (Bojinov & Panova, 2007).

Chemical Reactions and Derivatives

  • Enamine-based Reactions : Research into functionally substituted enamines, closely related to the compound , has led to the formation of tetrahydroquinolinone and nicotinonitrile derivatives, showcasing the compound's versatility in chemical synthesis (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Antitumor Activity

  • Anticancer Properties : A variant of the compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated significant anticancer activities, including inducing cell cycle arrest and apoptosis, highlighting potential applications in cancer research (Mukherjee et al., 2010).

Fluorescent Probes and Histochemical Applications

  • Fluorogenic Histochemical Substrates : Derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and used as fluorogenic substrates for enzyme localization in mammalian tissue sections, indicating its utility in biological and biochemical research (Ivanov et al., 2009).

Solid-State Fluorescence

  • Combination with Phosphazene Groups : New fluorophore molecules based on the combination of naphthalimide and phosphazene groups, analogous to the queried compound, were characterized for their photophysical properties, particularly in solid-state fluorescence (Ün, Topal, & Zorlu, 2017).

Organic Light-Emitting Device Applications

  • Red-Emissive Fluorophores for OLEDs : Research on 1,8-naphthalimide derivatives, closely related to the compound , has shown promising results for standard-red organic light-emitting device (OLED) applications, indicating its potential in the development of advanced display technologies (Luo et al., 2015).

Fluorimetric Derivatization for Formaldehyde Detection

  • Rapid Fluorimetric Derivatization Reagent : Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized and applied in rapid fluorimetric derivatization for detecting formaldehyde, demonstrating its application in chemical sensing (Dong, Xuezhen, Tang, & Lin, 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, including any health risks associated with exposure to it, and any precautions that should be taken when handling it.


Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.


properties

IUPAC Name

2-[[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O4/c28-20-7-9-22(10-8-20)34-17-21(31)16-29-13-11-18(12-14-29)15-30-26(32)23-5-1-3-19-4-2-6-24(25(19)23)27(30)33/h1-10,18,21,31H,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKQNXXNUMEKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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